

# A Comprehensive Technical Guide to (E)-1-Phenyl-1-butene

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## Compound of Interest

Compound Name: (E)-1-Phenyl-1-butene

Cat. No.: B127681

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This technical guide provides an in-depth overview of **(E)-1-Phenyl-1-butene**, a valuable compound in organic synthesis and metabolic research. This document covers its fundamental chemical identifiers, physical and chemical properties, detailed experimental protocols for its synthesis, and its metabolic fate through cytochrome P450 oxidation.

## Chemical Identification

- IUPAC Name: [(E)-but-1-enyl]benzene[1]
- CAS Number: 1005-64-7[1][2][3]
- Synonyms: trans-1-Phenyl-1-butene, (1E)-1-Buten-1-ylbenzene, trans- $\beta$ -Ethylstyrene[2][4]

## Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for **(E)-1-Phenyl-1-butene**, essential for experimental design and characterization.

Property	Value	Unit	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>12</sub>	-	[1][4]
Molecular Weight	132.20	g/mol	[1][2][5]
Normal Boiling Point (T <sub>boil</sub> )	455.15 - 457.15	K	[2]
Normal Melting Point (T <sub>fus</sub> )	184.9	K	[2]
Octanol/Water Partition Coefficient (logP <sub>oct/wat</sub> )	3.110	-	[3]
Log10 of Water Solubility (log <sub>10</sub> WS)	-3.13	-	[3]
Enthalpy of Vaporization (Δ <sub>vap</sub> H°)	40.09	kJ/mol	[3]
Enthalpy of Fusion (Δ <sub>fus</sub> H°)	15.90	kJ/mol	[3]
Standard Gibbs Free Energy of Formation (Δ <sub>f</sub> G°)	225.95	kJ/mol	[3]
Enthalpy of Formation at Standard Conditions (Δ <sub>f</sub> H° <sub>gas</sub> )	104.02	kJ/mol	[3]
Ionization Energy (IE)	8.00 - 8.30	eV	[3]
Kovats Retention Index (Standard non-polar)	1070.8 - 1120	-	[1]

## Experimental Protocols

**(E)-1-Phenyl-1-butene** can be synthesized through several established methods in organic chemistry. Below are detailed methodologies for three common approaches.

## Synthesis via Wittig Reaction

The Wittig reaction is a highly reliable method for forming alkenes from carbonyl compounds and phosphonium ylides. To achieve the desired (E)-stereoselectivity for 1-phenyl-1-butene, a stabilized ylide is typically employed.<sup>[5][6]</sup>

Overall Reaction: Benzaldehyde + Propyltriphenylphosphonium ylide → **(E)-1-Phenyl-1-butene** + Triphenylphosphine oxide

Detailed Methodology:

- Preparation of the Phosphonium Salt:
  - In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.1 eq) in anhydrous toluene.
  - Add 1-bromopropane (1.0 eq) to the solution.
  - Heat the mixture to reflux for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
  - Cool the reaction mixture to room temperature, which should induce the precipitation of propyltriphenylphosphonium bromide.
  - Collect the solid salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
- Ylide Formation and Reaction with Benzaldehyde:
  - Suspend the dried propyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a separate flame-dried flask under an inert atmosphere.
  - Cool the suspension to 0 °C in an ice bath.
  - Add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 eq), dropwise to the suspension. The formation of the deep red or orange color indicates the ylide has formed.

[\[7\]](#)

- Allow the mixture to stir at 0 °C for 1 hour.
- Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Work-up and Purification:
  - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
  - Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
  - Combine the organic layers and wash with brine.
  - Dry the organic phase over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
  - The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the **(E)-1-Phenyl-1-butene** via flash column chromatography on silica gel, typically using hexane as the eluent.
  - Confirm the product identity and purity using <sup>1</sup>H NMR, <sup>13</sup>C NMR, and GC-MS.[\[1\]](#)

## Synthesis via Heck Reaction

The Heck reaction provides a palladium-catalyzed method for coupling aryl halides with alkenes. This reaction generally shows a high preference for the trans (E) product.[\[8\]](#)[\[9\]](#)

Overall Reaction: Iodobenzene + 1-Butene + Base → **(E)-1-Phenyl-1-butene**

Detailed Methodology:

- Reaction Setup:

- To an oven-dried Schlenk flask, add palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ , 1-2 mol%), a suitable phosphine ligand such as triphenylphosphine ( $\text{PPh}_3$ , 2-4 mol%), and a base, typically triethylamine ( $\text{Et}_3\text{N}$ , 1.5 eq) or potassium carbonate ( $\text{K}_2\text{CO}_3$ , 2.0 eq).<sup>[10]</sup>
- Add a solvent such as anhydrous dimethylformamide (DMF) or acetonitrile.
- Add iodobenzene (1.0 eq) to the mixture.
- Alkene Addition and Reaction:
  - Bubble 1-butene gas through the reaction mixture or, if using a sealed vessel, add a condensed, pre-weighed amount of 1-butene.
  - Seal the reaction vessel and heat the mixture to 80-100 °C.
  - Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aryl halide is consumed.
- Work-up and Purification:
  - Cool the reaction mixture to room temperature and dilute with water.
  - Extract the product with a non-polar solvent like ethyl acetate or hexane.
  - Wash the combined organic extracts with water and then brine.
  - Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and remove the solvent by rotary evaporation.
  - Purify the crude product by flash chromatography on silica gel (hexane as eluent) to isolate **(E)-1-Phenyl-1-butene**.

## Synthesis via Dehydration of 1-Phenyl-1-butanol

The acid-catalyzed dehydration of an alcohol is a classic method for alkene synthesis. The dehydration of 1-phenyl-1-butanol typically favors the formation of the more stable conjugated alkene, **(E)-1-Phenyl-1-butene**.<sup>[5][11]</sup>

Overall Reaction: 1-Phenyl-1-butanol  $\xrightarrow{[H^+]}$  **(E)-1-Phenyl-1-butene** + H<sub>2</sub>O

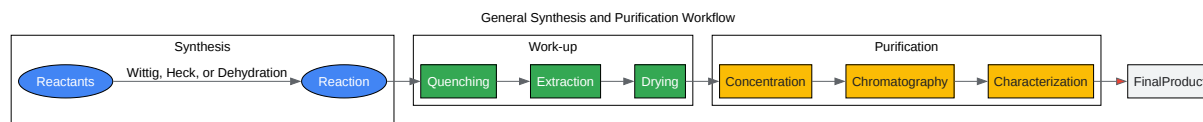
#### Detailed Methodology:

- Reaction Setup:
  - Place 1-phenyl-1-butanol (1.0 eq) in a round-bottom flask fitted with a distillation apparatus.
  - Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or p-toluenesulfonic acid (p-TsOH).[\[11\]](#)
- Dehydration and Product Collection:
  - Heat the mixture gently. The alkene product, being more volatile than the starting alcohol, will distill out of the reaction mixture as it is formed.
  - Collect the distillate, which will consist of the product and water.
- Work-up and Purification:
  - Transfer the collected distillate to a separatory funnel.
  - Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO<sub>3</sub>) to neutralize any remaining acid, followed by a wash with water and then brine.
  - Dry the organic layer with a suitable drying agent (e.g., anhydrous CaCl<sub>2</sub>).
  - The product can be further purified by fractional distillation to yield pure **(E)-1-Phenyl-1-butene**.

## Visualized Workflows and Pathways

### General Synthesis and Purification Workflow

The following diagram outlines a generalized workflow for the synthesis and purification of **(E)-1-Phenyl-1-butene**, applicable to the methods described above.

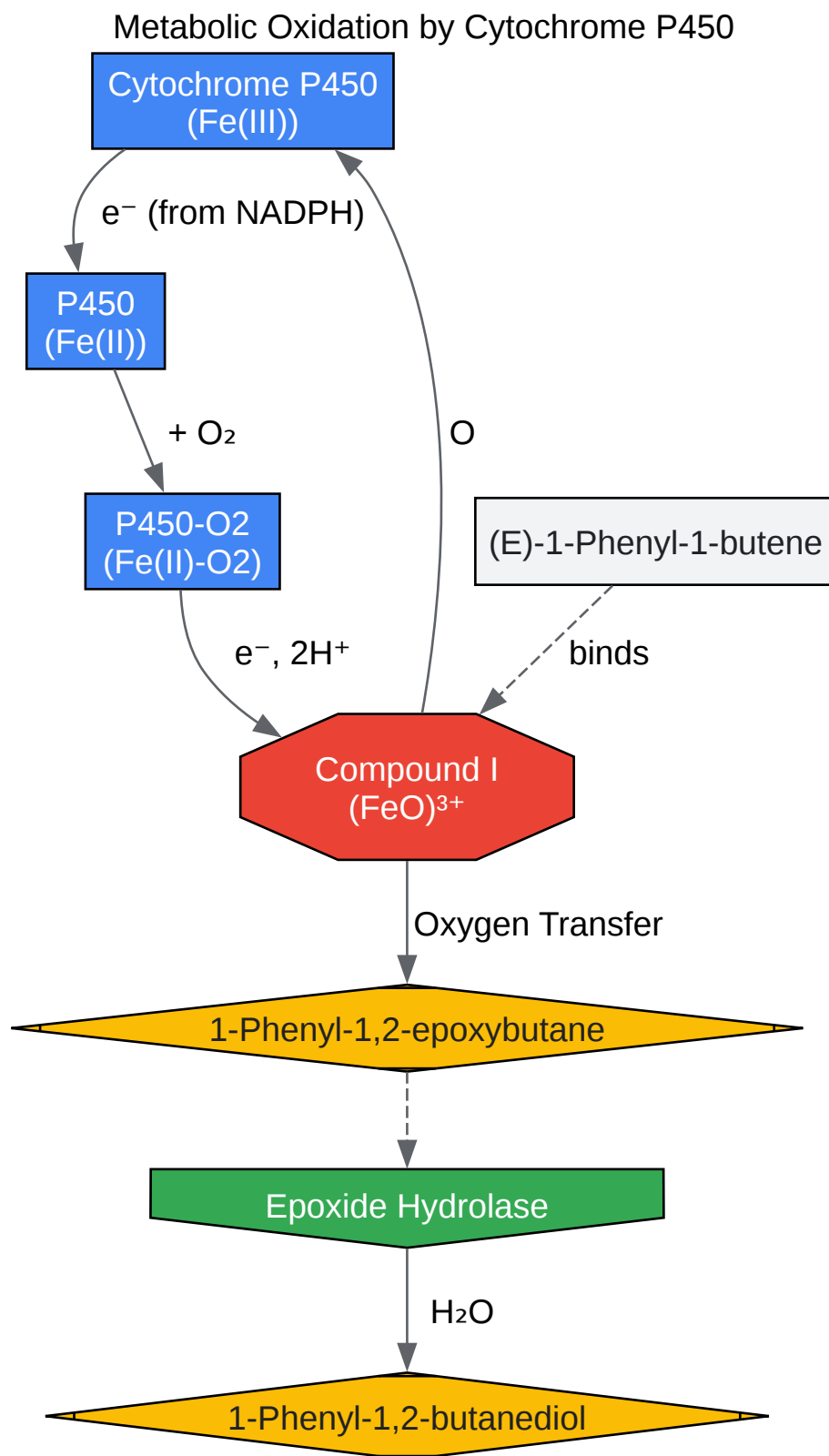


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Caption: A generalized workflow for the synthesis of **(E)-1-Phenyl-1-butene**.

## Metabolic Pathway: Cytochrome P450 Oxidation

**(E)-1-Phenyl-1-butene** is a known substrate for cytochrome P450 (CYP) enzymes, which are central to drug metabolism. The primary metabolic reaction is the oxidation of the alkene double bond to form an epoxide.<sup>[4][12][13]</sup> This process is a key area of study in toxicology and drug development.



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Caption: The catalytic cycle of Cytochrome P450 oxidizing **(E)-1-Phenyl-1-butene**.



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- To cite this document: BenchChem. [A Comprehensive Technical Guide to (E)-1-Phenyl-1-butene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127681#e-1-phenyl-1-butene-iupac-name-and-cas-number]

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